5-Ethylcyclohexane-1,3-dione
Overview
Description
5-Ethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 5-Ethylcyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl (C=O) groups at the 1 and 3 positions and an ethyl group at the 5 position . The SMILES string for this compound is CCC1CC(=O)CC(=O)C1 .Physical And Chemical Properties Analysis
5-Ethylcyclohexane-1,3-dione is a solid substance . It has a predicted density of 1.023±0.06 g/cm3 . The melting point is predicted to be 56-59 °C , and the boiling point is predicted to be around 251.4±23.0 °C .Scientific Research Applications
Organic Building Blocks
5-Ethylcyclohexane-1,3-dione is used as an organic building block in chemical synthesis . It’s a part of a collection of unique chemicals provided for early discovery researchers .
Herbicidal Activity
5-Ethylcyclohexane-1,3-dione derivatives have been synthesized and studied for their herbicidal activity . These compounds belong to the triketone class of bleaching herbicides whose mode of action is the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in the plants .
Synthesis of Novel Compounds
The compound has been used in the synthesis of new cyclohexane-1,3-dione derivatives . The synthetic method includes the use of simple reagents like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule .
Study of Enzyme Inhibition
5-Ethylcyclohexane-1,3-dione is used in the study of enzyme inhibition, specifically the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD) . This enzyme breaks down the amino acid, tyrosine, into its components that are used by plants to create molecules that the plant needs .
Material Science Research
5-Ethylcyclohexane-1,3-dione is used in material science research . Scientists with experience in this area use this compound for various research purposes .
Chromatography
In the field of chromatography, 5-Ethylcyclohexane-1,3-dione is used as a standard . It helps in the identification and quantification of compounds in a mixture .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Ethylcyclohexane-1,3-dione is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is a key enzyme present in plants that breaks down the amino acid tyrosine into its components, which are used by plants to create molecules that the plant needs .
Mode of Action
5-Ethylcyclohexane-1,3-dione inhibits the activity of HPPD . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s biochemical processes .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine degradation pathway . This disruption can lead to a deficiency in the components derived from tyrosine, affecting various downstream processes in the plant .
Pharmacokinetics
Its molecular weight is 14018 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of HPPD by 5-Ethylcyclohexane-1,3-dione can lead to molecular and cellular effects in plants. These effects can include disruption of normal plant growth and development due to the altered biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethylcyclohexane-1,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with HPPD . .
properties
IUPAC Name |
5-ethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-3-7(9)5-8(10)4-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYSOJVBSTQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylcyclohexane-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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